
Monatepil
Übersicht
Beschreibung
Monatepil ist eine chemische Verbindung, die für ihre Rolle als Kalziumkanalblocker und α1-Adrenozeptor-Antagonist bekannt ist. Es wird hauptsächlich als Antihypertensivum zur Behandlung von Bluthochdruck eingesetzt . Die chemische Formel von this compound ist C28H30FN3OS, und es hat eine molare Masse von 475,63 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Monatepil umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Eine gängige Methode beinhaltet die Reaktion von 6,11-Dihydrodibenzo[b,e]thiepin mit 4-Fluorphenylpiperazin zur Bildung der Zwischenverbindung. Diese Zwischenverbindung wird dann mit Butanoylchlorid umgesetzt, um this compound zu erhalten .
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von this compound typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung von Lösungsmitteln, Katalysatoren und kontrollierten Temperatur- und Druckbedingungen, um die Reaktionen zu ermöglichen .
Analyse Chemischer Reaktionen
Chemical Reactions
Monatepil undergoes three primary reaction types:
Oxidation
- Mechanism : Susceptible to oxidation under specific conditions (e.g., potassium permanganate).
- Products : Oxidized derivatives, including sulfoxides and sulfones .
Reduction
- Mechanism : Reduced using agents like sodium borohydride or lithium aluminum hydride.
- Products : Reduced metabolites with altered pharmacological properties .
Substitution
- Mechanism : Involves the piperazine or dibenzothiepin moieties, facilitated by halogens or alkylating agents.
- Products : Substituted analogs with modified bioactivity.
Reaction Type | Reagents | Key Products |
---|---|---|
Oxidation | KMnO₄, H₂O₂ | Sulfoxides, sulfones |
Reduction | NaBH₄, LiAlH₄ | Dehydrogenated forms |
Substitution | Halogens, alkylating agents | Piperazine/dibenzothiepin derivatives |
Biochemical Interactions
This compound’s structure (C₂₈H₃₀FN₃OS) includes a dibenzothiepin core and fluorophenylpiperazine moiety . Its reactivity influences:
LDL Receptor Activity
This compound enhances low-density lipoprotein (LDL) receptor expression, promoting lipid metabolism . Studies in human fibroblasts reveal increased LDL binding and degradation .
Metabolic Pathways
- Primary Metabolites : AJ-2615-sulfoxide A and B, with reduced calcium antagonism but retained α1-adrenergic blocking activity .
- Bioavailability : Interactions with solvents and formulation agents (e.g., maleate) modulate pharmacokinetics.
Structural and Reactivity Insights
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Monatepil is characterized by its dual action as a calcium antagonist and an alpha-1 adrenergic blocker. This unique combination allows it to effectively lower blood pressure while also exerting beneficial effects on lipid metabolism.
Hypertension Management
This compound has been shown to significantly reduce both systolic and diastolic blood pressure in patients with mild-to-moderate hypertension. In a comparative study with nitrendipine, this compound demonstrated superior effects on lipid profiles without adversely affecting glucose metabolism.
Parameter | This compound Group | Nitrendipine Group |
---|---|---|
Systolic Blood Pressure (mmHg) | Decreased | Decreased |
Diastolic Blood Pressure (mmHg) | Decreased | Decreased |
Total Cholesterol | Decreased | No Change |
LDL Cholesterol | Decreased | No Change |
HbA1c Levels | Decreased | No Change |
Dyslipidemia Treatment
Research indicates that this compound enhances low-density lipoprotein (LDL) receptor activity, leading to increased clearance of LDL from the bloodstream. In vitro studies showed significant increases in LDL binding and degradation in human skin fibroblasts treated with this compound.
Effect | Measurement | Result |
---|---|---|
LDL Binding | % Increase | 248 ± 43% |
LDL Internalization | % Increase | 374 ± 18% |
LDL Degradation | % Increase | 145 ± 2% |
Ocular Hypertension
This compound has been investigated for its potential to manage ocular hypertension and glaucoma. In animal studies, topical administration of this compound significantly reduced intraocular pressure (IOP) in rabbits subjected to chronic ocular hypertensive models.
Ocular Hypertension Study
A study conducted on New Zealand white rabbits demonstrated that a single dose of topical this compound (1%) effectively lowered IOP after inducing ocular hypertension using a-chymotrypsin.
- Control Group : Received no treatment.
- Treatment Group : Administered this compound (1%) and pilocarpine (1%).
Results indicated that both treatments significantly decreased IOP, suggesting that this compound may be a viable therapeutic option for glaucoma management.
Lipid Metabolism Study
In a randomized trial involving patients with dyslipidemia, those treated with this compound showed marked improvements in lipid profiles compared to those receiving standard treatment.
Wirkmechanismus
Monatepil exerts its effects through a dual mechanism of action:
Vergleich Mit ähnlichen Verbindungen
Monatepil ist durch seinen dualen Wirkmechanismus einzigartig. Zu ähnlichen Verbindungen gehören:
Verapamil: Ein Kalziumkanalblocker mit unterschiedlichen strukturellen Eigenschaften.
Diltiazem: Ein weiterer Kalziumkanalblocker mit unterschiedlichen pharmakologischen Wirkungen.
Nifedipin: Ein Kalziumkanalblocker, der hauptsächlich bei Angina pectoris und Bluthochdruck eingesetzt wird.
This compound zeichnet sich durch seine kombinierte Kalziumkanalblockade und α1-Adrenozeptor-Antagonismus aus, was es zu einem vielseitigen Antihypertensivum macht .
Biologische Aktivität
Monatepil, a novel compound classified as a calcium antagonist with alpha-1 adrenergic blocking activity, has garnered attention for its multifaceted biological effects, particularly in the context of cardiovascular health. This article synthesizes findings from various studies to elucidate its antihypertensive, antiatherosclerotic, and lipid-lowering properties.
This compound operates through a dual mechanism:
- Calcium Channel Blockade : It inhibits the influx of extracellular calcium ions through voltage-dependent calcium channels, leading to reduced vascular smooth muscle contraction and consequently lowering blood pressure.
- Alpha-1 Adrenergic Receptor Antagonism : By blocking alpha-1 adrenergic receptors, this compound diminishes vasoconstriction, further contributing to its antihypertensive effects .
Antihypertensive Effects
Clinical trials have demonstrated that this compound effectively lowers both systolic and diastolic blood pressure. In a multicenter study involving 86 patients with mild-to-moderate hypertension, this compound was compared with nitrendipine (another calcium channel blocker). Results indicated that both compounds significantly reduced blood pressure without affecting heart rate, but this compound also exhibited additional benefits on lipid profiles .
Lipid-Lowering Activity
This compound has been shown to significantly decrease levels of total cholesterol and low-density lipoprotein (LDL) cholesterol. In a controlled study, patients treated with this compound experienced reductions in:
- Total cholesterol
- LDL cholesterol
- Apolipoprotein B levels
- HbA1c levels
Notably, these changes were not observed in patients treated with nitrendipine, highlighting this compound's unique lipid-modulating properties .
Summary of Lipid Profile Changes
Parameter | This compound (Mean Change) | Nitrendipine (Mean Change) |
---|---|---|
Total Cholesterol | Decreased | No significant change |
LDL Cholesterol | Decreased | No significant change |
Apolipoprotein B | Decreased | No significant change |
HbA1c | Decreased | No significant change |
Antiatherosclerotic Effects
Research indicates that this compound also possesses antiatherosclerotic properties. In studies involving monkeys fed a high-cholesterol diet, this compound administration resulted in:
- Suppressed elevation of cholesterol in the aorta.
- Reduced sudanophilic area indicative of atherosclerosis.
- Histological examinations showed minimal aggregation of foam cells in the aorta and coronary arteries compared to vehicle-treated controls .
These findings suggest that this compound may help prevent the progression of atherosclerosis through its combined calcium antagonist and alpha-1 adrenergic receptor-blocking activities.
Case Studies and Clinical Trials
Numerous clinical trials have reinforced the efficacy of this compound. For instance, one trial involved 39 patients treated with this compound over 12 weeks, demonstrating significant improvements in lipid profiles alongside blood pressure reductions. The study concluded that this compound is effective not only as an antihypertensive agent but also as a treatment that positively influences carbohydrate metabolism and lipid levels .
Eigenschaften
IUPAC Name |
N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN3OS/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNRNNUZFPVBSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048811 | |
Record name | Monatepil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103377-41-9 | |
Record name | Monatepil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103377-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monatepil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103377419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monatepil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONATEPIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4MMI0J7PW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.